(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid
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Overview
Description
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid, also known as AMPA, is a synthetic amino acid that is widely used in scientific research. It is a member of the glutamate receptor family and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has a wide range of scientific research applications. It is commonly used in neuroscience research to study the function of glutamate receptors. (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is also used in drug discovery research to develop drugs that target glutamate receptors. Additionally, (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is used in biochemistry research to study the interactions between proteins and amino acids.
Mechanism of Action
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid acts as an agonist for the (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid receptor, which is a type of ionotropic glutamate receptor. When (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid binds to the receptor, it causes an influx of calcium ions into the cell, which can lead to the activation of downstream signaling pathways. This can ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has a variety of biochemical and physiological effects. It has been found to enhance synaptic transmission in the brain, which can lead to improved cognitive function. (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has also been found to play a role in the regulation of neuronal plasticity, which is important for learning and memory. Additionally, (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a well-studied molecule with a known mechanism of action. This makes it a useful tool for studying the function of glutamate receptors and for drug discovery research. However, one limitation of using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid. One area of interest is the development of new drugs that target glutamate receptors, including (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid receptors. Additionally, there is ongoing research on the role of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid as a tool for studying the function of other proteins and signaling pathways in the brain.
Synthesis Methods
The synthesis of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid involves a series of chemical reactions. One of the most common methods is the reaction between (S)-alanine and acrolein. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography.
properties
IUPAC Name |
(2S)-2-[2-(aminomethyl)pyrrol-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)10-4-2-3-7(10)5-9/h2-4,6H,5,9H2,1H3,(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMNPOKXPYZGGD-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid |
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